Benzeneacetonitrile, 3-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 3-(diethylamino)-: is an organic compound with the molecular formula C12H16N2. It is a derivative of benzeneacetonitrile where a diethylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrile Synthesis: Benzeneacetonitrile, 3-(diethylamino)- can be synthesized by the reaction of benzyl chloride with potassium cyanide or sodium cyanide in the presence of a suitable solvent.
Industrial Production Methods: The industrial production of Benzeneacetonitrile, 3-(diethylamino)- typically involves large-scale nitrile synthesis followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetonitrile, 3-(diethylamino)- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzeneacetonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with diethylamino functional groups.
Industry:
- Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
Mechanism of Action: Benzeneacetonitrile, 3-(diethylamino)- exerts its effects through interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Benzeneacetonitrile: A simpler derivative without the diethylamino group.
Phenylacetonitrile: Another related compound with a phenyl group instead of a benzene ring.
Uniqueness: Benzeneacetonitrile, 3-(diethylamino)- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63134-23-6 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[3-(diethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-6-11(10-12)8-9-13/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
KFRVCVDEWVRWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.